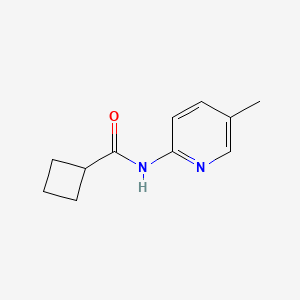
N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide
描述
N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide, also known as ABT-594, is a synthetic compound that acts as an analgesic agent. It was first synthesized in the late 1990s and has since been extensively studied for its potential in pain management. ABT-594 is a member of the azabicyclooctane family of compounds and has a unique mechanism of action that sets it apart from other analgesics.
作用机制
N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide acts as an agonist at the α4β2 nicotinic acetylcholine receptor, which is expressed on both neurons and glial cells in the central and peripheral nervous systems. This receptor is involved in the modulation of pain, addiction, and other physiological processes. This compound has a unique mechanism of action that involves the activation of both presynaptic and postsynaptic receptors, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity, increase pain threshold, and reduce inflammation. This compound also has effects on the reward system in the brain, leading to a reduction in drug-seeking behavior and withdrawal symptoms.
实验室实验的优点和局限性
N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide has several advantages for lab experiments. It has a unique mechanism of action that sets it apart from other analgesics, making it a valuable tool for studying pain modulation. This compound is also highly selective for the α4β2 nicotinic acetylcholine receptor, reducing the potential for off-target effects. However, this compound has some limitations, including its complex synthesis and the potential for toxicity at high doses.
未来方向
There are several future directions for research on N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide. One area of interest is the potential for this compound in treating chronic pain, which is a major public health concern. Another area of interest is the potential for this compound in treating drug addiction and withdrawal symptoms. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the nervous system.
科学研究应用
N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide has been extensively studied for its potential in pain management. It has been shown to be effective in animal models of pain, including acute and chronic pain, neuropathic pain, and inflammatory pain. This compound has also been studied for its potential in treating drug addiction and withdrawal symptoms.
属性
IUPAC Name |
N-(5-methylpyridin-2-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-5-6-10(12-7-8)13-11(14)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEPIWCKPNXHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



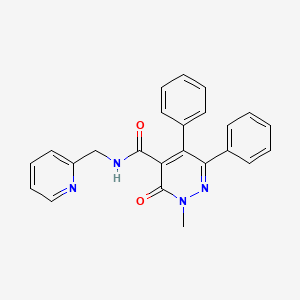

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4840333.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840340.png)
![7-(4-fluorophenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4840346.png)
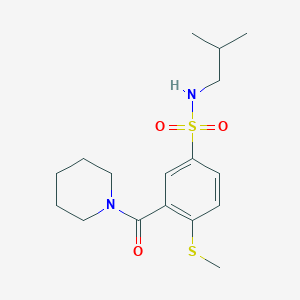
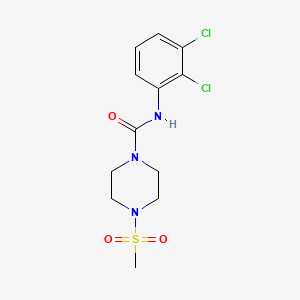
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4840372.png)

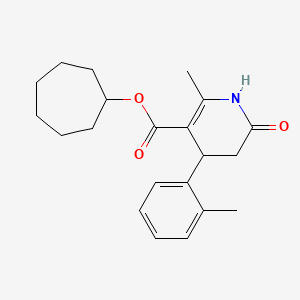
![2-[(3-cyano-2-pyridinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4840386.png)
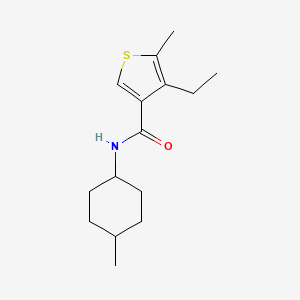
![8-(3,5-dimethylphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4840408.png)
